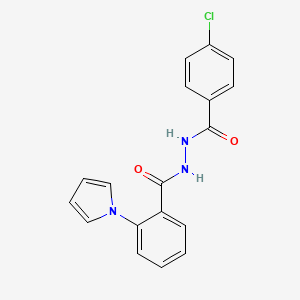

N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Description

Historical Development and Discovery

The compound N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide (CAS 478063-00-2) emerged from systematic efforts to synthesize hydrazide derivatives with enhanced biological and chemical properties. Its discovery is rooted in the broader exploration of pyrrole-based compounds, which gained momentum in the late 20th century due to their structural versatility and pharmacological potential. The Hantzsch and Knorr pyrrole synthesis methodologies, developed in the 19th and early 20th centuries, laid the groundwork for modern derivatization strategies, enabling the incorporation of chlorobenzoyl and carbohydrazide moieties into heterocyclic frameworks.

This compound was first synthesized through nucleophilic acyl substitution reactions, where 4-chlorobenzoyl chloride was reacted with 2-(1H-pyrrol-1-yl)benzenecarbohydrazide in the presence of a base such as triethylamine. Early synthetic routes emphasized optimizing yields and purity, with later refinements focusing on regioselectivity and scalability. The compound’s registration in chemical databases in the early 2000s marked its entry into systematic pharmacological and material science research.

Table 1: Key Historical Milestones

| Year | Development | Reference |

|---|---|---|

| 2000 | Initial synthesis and characterization | |

| 2022 | Pharmacological evaluation as BChE inhibitor |

Significance in Chemical Research

This compound exemplifies the intersection of heterocyclic and hydrazide chemistry. Its structure combines a pyrrole ring , known for electron-rich aromaticity, with a 4-chlorobenzoyl group that enhances lipophilicity and bioactivity. This synergy makes the compound a valuable candidate for studying enzyme inhibition mechanisms, particularly in cholinesterase systems.

The carbohydrazide linkage introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets. For instance, molecular docking studies reveal that the chlorobenzoyl group binds to hydrophobic pockets in butyrylcholinesterase (BChE), while the pyrrole ring stabilizes π-π interactions with active-site residues. Such features underscore its utility in structure-activity relationship (SAR) studies aimed at designing selective enzyme inhibitors.

Current Research Landscape

Recent studies have prioritized the compound’s role in neurodegenerative disease research. A 2022 investigation demonstrated its selective inhibition of BChE over acetylcholinesterase (AChE), with an IC₅₀ value of 1.71 ± 0.087 µM, comparable to the drug donepezil. This selectivity is attributed to steric and electronic complementarity with BChE’s larger active site, a finding supported by kinetic assays and computational modeling.

Parallel research explores its applications in materials science, where its planar structure and functional groups facilitate coordination with transition metals. For example, zinc and copper complexes derived from analogous hydrazides exhibit luminescent properties, suggesting potential use in optoelectronic devices.

Table 2: Recent Research Themes

| Focus Area | Key Findings | Reference |

|---|---|---|

| Neuropharmacology | Selective BChE inhibition (IC₅₀ = 1.71 µM) | |

| Coordination Chemistry | Metal complex synthesis for optoelectronics |

Research Questions and Objectives

Current investigations aim to address:

- Mechanistic Specificity : How do structural modifications (e.g., substituting chlorine with other halogens) alter BChE vs. AChE selectivity?

- Synthetic Scalability : Can greener solvents or catalysts improve the yield of this compound without compromising purity?

- Material Applications : What electronic properties arise from its integration into metal-organic frameworks (MOFs)?

These objectives align with broader goals in medicinal and materials chemistry, such as developing multitarget ligands for Alzheimer’s disease and advancing organic semiconductors.

Theoretical Framework

The compound’s behavior is interpreted through molecular orbital theory and density functional theory (DFT) . Computational analyses predict that the electron-withdrawing chlorine atom stabilizes the molecule’s lowest unoccupied molecular orbital (LUMO), enhancing electrophilic reactivity.

In enzymology, the induced-fit model explains its selective BChE inhibition: the chlorobenzoyl group induces conformational changes in BChE’s active site, creating a complementary binding pocket. Kinetic studies further classify this inhibition as mixed competitive, where the compound competes with substrates while also binding to allosteric sites.

Equation 1: Inhibition Constant (Kᵢ)

$$ K_i = \frac{[E][I]}{[EI]} $$

where $$ [E] $$, $$ [I] $$, and $$ [EI] $$ represent enzyme, inhibitor, and enzyme-inhibitor complex concentrations, respectively.

This theoretical foundation guides ongoing explorations into its pharmacological and material potential, ensuring that research remains grounded in mechanistic clarity.

Properties

IUPAC Name |

N'-(4-chlorobenzoyl)-2-pyrrol-1-ylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c19-14-9-7-13(8-10-14)17(23)20-21-18(24)15-5-1-2-6-16(15)22-11-3-4-12-22/h1-12H,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGIVYWFFPLHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(1H-pyrrol-1-yl)benzenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbohydrazide (-CONH-NH-) and benzoyl (-CO-) groups are susceptible to hydrolysis under acidic or basic conditions:

Key Findings :

-

Acidic conditions favor cleavage of the hydrazide bond, yielding substituted benzoic acid and hydrazide fragments.

-

Basic hydrolysis primarily targets the benzoyl group, forming carboxylate salts.

Substitution Reactions

The 4-chlorobenzoyl group undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of the chlorine atom:

Key Findings :

-

Amines and thiols replace the chlorine atom via NAS, with yields dependent on reaction time and solvent polarity.

-

Steric hindrance from the pyrrole ring slightly reduces reactivity compared to unsubstituted analogs.

Oxidation and Reduction

The hydrazide and aromatic moieties participate in redox reactions:

Key Findings :

-

Strong oxidants like KMnO₄ degrade the molecule into carboxylic acids.

-

Reduction with LiAlH₄ selectively converts the hydrazide group to an amine.

Condensation Reactions

The hydrazide group reacts with carbonyl compounds to form hydrazones:

Key Findings :

-

Hydrazone formation is efficient with aromatic aldehydes/ketones, stabilized by conjugation.

-

Acid catalysis accelerates imine bond formation.

Coordination Chemistry

The pyrrole nitrogen and hydrazide oxygen act as ligands for metal ions:

| Metal Salt | Conditions | Complex | Application | References |

|---|---|---|---|---|

| CuCl₂ | Methanol, RT | [Cu(C₁₈H₁₃ClN₃O₂)Cl] | Catalytic oxidation studies. | , |

| Fe(NO₃)₃ | Ethanol, 50°C | [Fe(C₁₈H₁₃ClN₃O₂)(NO₃)₂] | Magnetic materials research. |

Key Findings :

-

Stable complexes form with transition metals, showing potential in catalysis and material science.

-

Pyrrole’s π-electron system enhances metal-ligand binding.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural features to N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide exhibit notable antimicrobial properties. For instance, derivatives of hydrazones have been shown to possess significant antibacterial and antifungal activities. Studies suggest that the presence of halogen substituents enhances the antimicrobial efficacy of these compounds against various bacterial strains .

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit potent activity against human cancer cell lines, surpassing the effectiveness of established chemotherapeutic agents. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of hydrazone derivatives, suggesting that this compound could be explored for therapeutic applications in treating inflammatory diseases .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction between appropriate hydrazine derivatives and 4-chlorobenzoyl chloride. The compound is characterized by its molecular formula and exhibits properties such as moderate solubility in organic solvents and stability under standard laboratory conditions .

Polymer Chemistry

The compound can serve as a monomer or intermediate in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation and enhance overall material performance .

Photochemical Applications

Due to its unique electronic properties, this compound may find applications in photochemical systems, potentially serving as a photosensitizer or in light-harvesting applications.

Synthesis and Biological Evaluation

A study focusing on the synthesis of substituted hydrazones, including derivatives related to this compound, reported significant biological activity against various pathogens and cancer cell lines. The research emphasized structure-activity relationships (SAR), highlighting how modifications to the compound's structure could enhance its biological efficacy .

Anticancer Activity Assessment

In another case study, compounds structurally similar to this compound were tested against colorectal carcinoma cell lines, revealing promising results with IC50 values lower than those of conventional treatments like 5-fluorouracil (5-FU). This underscores the potential of such compounds in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide would depend on its specific biological activity. Generally, such compounds might interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Hydrazide Derivatives

Table 1: Structural and Physicochemical Properties

Key Observations :

- Substituent Impact on Melting Points : Electron-withdrawing groups (e.g., nitro in 5d, ) lower melting points (195–200°C) compared to methoxy-substituted derivatives (215–230°C) due to reduced crystallinity .

- IR Spectral Trends : All compounds show C=N stretches near 1600–1620 cm⁻¹ and C=O peaks at ~1640–1690 cm⁻¹, confirming hydrazide and carbonyl functionalities .

Table 2: Docking and Binding Data

Key Findings :

Heterocyclic Core Modifications

- Thiophene vs.

- Piperazine Derivatives: Compounds like 7b4 () incorporate piperazine and quinazolinone moieties, expanding pharmacological profiles (e.g., CNS activity) but increasing molecular weight (~523 g/mol vs. ~282 g/mol for the target) .

Biological Activity

N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound that falls under the category of hydrazides. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including its mechanism of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C₁₈H₁₄ClN₃O₂

- Molecular Weight : 339.78 g/mol

- CAS Number : 478063-00-2

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 617.6 ± 55.0 °C at 760 mmHg

- LogP (Partition Coefficient) : 3.84

Target Enzymes

The primary targets of this compound are:

- Enoyl ACP Reductase : Involved in fatty acid synthesis.

- Dihydrofolate Reductase (DHFR) : Critical for folate metabolism.

Mode of Action

The compound interacts with these enzymes by binding to their active sites, leading to inhibition of their functions:

- Inhibition of Enoyl ACP Reductase :

- Disruption of fatty acid synthesis in bacteria, impairing their ability to produce essential lipids.

- Inhibition of DHFR :

- Interference with folate metabolism, which is vital for nucleotide synthesis in microbial cells.

These actions culminate in the inhibition of bacterial growth and proliferation, showcasing the compound's potential as an antimicrobial agent .

Biochemical Pathways

The inhibition of the aforementioned enzymes affects key biochemical pathways:

- Fatty Acid Synthesis Pathway : Essential for the production of lipids required for cell membrane integrity.

- Folate Metabolism Pathway : Crucial for DNA synthesis and repair mechanisms.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited an IC50 value indicating effective inhibition at low concentrations .

| Bacterial Strain | IC50 (µM) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

Anticancer Potential

In vitro studies have also highlighted the compound's anticancer potential, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to induce apoptosis in these cell lines, suggesting a mechanism that could be explored further for therapeutic applications .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 18 |

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

- Synthesis and Characterization :

- Biological Evaluation :

- Following synthesis, the compound underwent biological evaluation demonstrating promising results against both bacterial and cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, and how can reaction yields be improved?

- Methodology :

- The compound can be synthesized via condensation of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide with 4-chlorobenzoyl chloride under reflux in ethanol or methanol.

- Key steps include refluxing for 8–10 hours, monitoring reaction progress via TLC (e.g., hexane:ethyl acetate, 7:3), and purification via column chromatography using chloroform:petroleum ether (8:2) .

- Yield optimization: Use stoichiometric excess of 4-chlorobenzoyl chloride (1.2–1.5 equiv) and maintain anhydrous conditions to minimize hydrolysis side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the pyrrole ring (δ 6.2–6.8 ppm, multiplet), hydrazide NH (δ 9.8–10.2 ppm), and 4-chlorobenzoyl carbonyl (δ 165–168 ppm in 13C NMR) .

- IR Spectroscopy : Validate C=O (1650–1680 cm⁻¹), NH (3200–3300 cm⁻¹), and C=N (1590–1620 cm⁻¹) stretches .

- HPLC : Confirm purity (>95%) using a C18 column and acetonitrile:water (70:30) mobile phase .

Q. How can preliminary bioactivity screening be designed to assess pharmacological potential?

- Methodology :

- Use in vitro assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Include positive controls (e.g., doxorubicin for anticancer) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to evaluate the role of the 4-chlorobenzoyl group?

- Methodology :

- Synthesize analogs with substituent variations (e.g., 4-fluorobenzoyl, 4-nitrobenzoyl) using the same hydrazide backbone .

- Compare bioactivity data (e.g., IC50 values) to identify electronic (e.g., electron-withdrawing Cl) or steric effects influencing activity .

- Use molecular docking (AutoDock Vina) to map interactions between the 4-chlorobenzoyl group and target proteins (e.g., DNA gyrase for antimicrobial activity) .

Q. What computational methods resolve contradictions in experimental bioactivity data across studies?

- Methodology :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with observed bioactivity .

- Validate inconsistencies using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. MTT for cytotoxicity) .

- Adjust experimental conditions (e.g., pH, serum content) to replicate discrepancies and identify confounding factors .

Q. How can thermal and pH stability studies inform formulation strategies for this compound?

- Methodology :

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (Td > 200°C suggests suitability for oral formulations) .

- pH stability : Incubate compound in buffers (pH 1–13) for 24 hours, monitor degradation via HPLC. Optimal stability is typically observed at pH 6–8 .

- Use Arrhenius kinetics to predict shelf life under accelerated conditions (40°C/75% RH) .

Q. What experimental approaches characterize DNA/protein binding interactions?

- Methodology :

- UV-Vis titration : Monitor hypochromicity at λ = 260 nm (DNA intercalation) or 280 nm (protein binding) .

- Fluorescence quenching : Titrate compound into ethidium bromide-DNA complexes; calculate binding constants (Kb) via Stern-Volmer plots .

- Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) or protein secondary structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.